2,2'-Ethyne-1,2-Diylbis{5-[(Chloroacetyl)amino]benzenesulfonic Acid}
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Overview
Description
2,2'-Ethyne-1,2-Diylbis{5-[(Chloroacetyl)amino]benzenesulfonic Acid} is a complex organic compound characterized by its sulfonic acid groups and chloroacetyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-Ethyne-1,2-Diylbis{5-[(Chloroacetyl)amino]benzenesulfonic Acid} typically involves multi-step organic reactions. One common approach is the reaction of 2,2'-ethynylbisbenzene-1,4,5-trisulfonic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2'-Ethyne-1,2-Diylbis{5-[(Chloroacetyl)amino]benzenesulfonic Acid} can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Substitution reactions can occur at the chloroacetyl or sulfonic acid groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents like sodium hydroxide (NaOH) and various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: : Higher oxidation state derivatives of the compound.
Reduction: : Reduced derivatives with different functional groups.
Substitution: : Substituted derivatives with altered chemical properties.
Scientific Research Applications
2,2'-Ethyne-1,2-Diylbis{5-[(Chloroacetyl)amino]benzenesulfonic Acid} has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial properties.
Medicine: : Explored for its use in drug development and as a potential therapeutic agent.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2'-Ethyne-1,2-Diylbis{5-[(Chloroacetyl)amino]benzenesulfonic Acid} exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2'-Ethyne-1,2-Diylbis{5-[(Chloroacetyl)amino]benzenesulfonic Acid} can be compared to other similar compounds, such as:
2,2'-Ethyne-1,2-Diylbis{5-[(Bromoacetyl)amino]benzenesulfonic Acid}
2,2'-Ethyne-1,2-Diylbis{5-[(Fluoroacetyl)amino]benzenesulfonic Acid}
2,2'-Ethyne-1,2-Diylbis{5-[(Iodoacetyl)amino]benzenesulfonic Acid}
Properties
IUPAC Name |
5-[(2-chloroacetyl)amino]-2-[2-[4-[(2-chloroacetyl)amino]-2-sulfophenyl]ethynyl]benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O8S2/c19-9-17(23)21-13-5-3-11(15(7-13)31(25,26)27)1-2-12-4-6-14(22-18(24)10-20)8-16(12)32(28,29)30/h3-8H,9-10H2,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVZAHKPXRPKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)S(=O)(=O)O)C#CC2=C(C=C(C=C2)NC(=O)CCl)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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